molecular formula C11H12BrNO2 B2994059 Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate CAS No. 1889731-24-1

Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate

Cat. No.: B2994059
CAS No.: 1889731-24-1
M. Wt: 270.126
InChI Key: GHZFVCMDBABCND-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5-position of the indole ring and a methyl ester group at the 2-position of the indole’s 3-yl substituent.

Scientific Research Applications

Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers have shown interest in synthesizing various scaffolds of indole for screening different pharmacological activities . The proposed synthetic strategy for 2,3-dihydroindole derivatives can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate typically involves the bromination of an indole derivative followed by esterification. One common method includes the bromination of 2,3-dihydro-1H-indole-3-acetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting brominated intermediate is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for bromination and esterification processes, which enhance reaction efficiency and product yield. Additionally, industrial methods may employ more environmentally friendly solvents and catalysts to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent indole derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-chloro-2,3-dihydro-1H-indol-3-yl)acetate
  • Methyl 2-(5-fluoro-2,3-dihydro-1H-indol-3-yl)acetate
  • Methyl 2-(5-iodo-2,3-dihydro-1H-indol-3-yl)acetate

Uniqueness

Methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable scaffold for drug design and development .

Properties

IUPAC Name

methyl 2-(5-bromo-2,3-dihydro-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5,7,13H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZFVCMDBABCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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